Cerium(III) carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

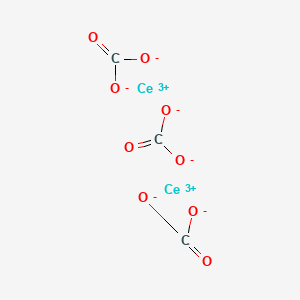

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLITDDQOMIBFS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2(CO3)3, C3Ce2O9 | |

| Record name | Cerium(III) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041758 | |

| Record name | Cerium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS] | |

| Record name | Carbonic acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-01-9, 14623-75-7 | |

| Record name | Cerous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicerium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTT48UBF1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of cerium(III) carbonate nanoparticles

An In-depth Technical Guide to the Synthesis of Cerium(III) Carbonate Nanoparticles for Biomedical Research and Drug Development

Authored by: A Senior Application Scientist

Abstract

This compound nanoparticles (Ce₂(CO₃)₃ NPs) serve as a critical precursor in the fabrication of cerium oxide (ceria, CeO₂) nanoparticles, materials of immense interest in the biomedical and pharmaceutical fields. The unique redox properties of ceria nanoparticles, cycling between Ce³⁺ and Ce⁴⁺ states, grant them powerful antioxidant and enzyme-mimetic capabilities, making them candidates for treating pathologies rooted in oxidative stress and for advanced drug delivery systems.[1][2] The morphology, size, and crystallinity of the final ceria nanoparticles are largely dictated by the characteristics of their carbonate precursors.[3] Therefore, precise control over the synthesis of this compound is paramount. This guide provides an in-depth exploration of the core methodologies for synthesizing this compound nanoparticles, focusing on the causal relationships between experimental parameters and nanoparticle outcomes. It is intended for researchers, scientists, and drug development professionals seeking to harness these materials for next-generation therapeutics.

The Foundational Choice: Why Cerium Carbonate?

While the ultimate goal is often the catalytically active cerium oxide nanoparticle, the synthesis frequently proceeds via a cerium carbonate intermediate. This strategic choice is rooted in process control. Precipitation of the carbonate is often more manageable than direct oxide formation, allowing for greater command over nucleation and growth, which in turn defines the final particle architecture. Cerium carbonate particles can be synthesized with diverse and controllable morphologies (e.g., plates, rods, spheres), which can be preserved upon thermal conversion (calcination) to cerium oxide.[4][5] This morphological inheritance is a key tool for tuning the properties of the final active material.

Core Synthesis Methodologies: A Comparative Analysis

The selection of a synthesis method is a critical decision that influences particle uniformity, crystallinity, scalability, and morphology. We will dissect three primary, field-proven methodologies: Homogeneous Precipitation, Hydrothermal Synthesis, and Reverse Micelle Synthesis.

Homogeneous Precipitation: The Path to Uniformity

This technique is distinguished by its ability to produce highly uniform nanoparticles by avoiding localized areas of high supersaturation. Instead of rapid, direct mixing of reagents, the precipitating agent is generated slowly and uniformly in situ throughout the reaction volume.

Causality and Scientific Rationale: The cornerstone of this method is the slow, temperature-dependent hydrolysis of urea ((NH₂)₂CO).[3][4] When heated in an aqueous solution containing a soluble cerium(III) salt (typically Ce(NO₃)₃), urea decomposes to generate ammonia (NH₃) and carbon dioxide (CO₂).

-

(NH₂)₂CO + H₂O → 2NH₃ + CO₂

The ammonia gradually raises the pH of the entire solution, while the carbon dioxide dissolves to form carbonate ions (CO₃²⁻), the precipitating agent. This slow, controlled increase in both pH and carbonate concentration ensures that nucleation occurs uniformly, leading to a narrow particle size distribution. This contrasts sharply with direct precipitation, where rapid mixing can cause uncontrolled, heterogeneous nucleation and the formation of amorphous, polydisperse particles.[3][4]

Key Experimental Parameters and Their Influence

| Parameter | Influence on Nanoparticle Properties | Rationale |

| Temperature | Controls the rate of urea hydrolysis and, consequently, the rate of precipitation. | Higher temperatures accelerate urea decomposition, leading to faster nucleation and potentially smaller particles, but may also increase agglomeration if not controlled.[3] |

| Ce³⁺:Urea Molar Ratio | Affects particle size and morphology. | A higher urea concentration leads to a faster increase in pH and carbonate concentration, promoting the formation of more nuclei and resulting in smaller particles.[6] |

| Reaction Time | Influences particle growth and crystallinity. | Sufficient time must be allowed for the completion of urea hydrolysis and for particle growth and aging (Ostwald ripening), which can improve crystallinity. |

| Precursor Concentration | Impacts the final particle size and yield. | Higher concentrations can lead to increased nucleation density and smaller particles, but also a higher risk of aggregation. |

Experimental Protocol: Homogeneous Precipitation via Urea Hydrolysis

-

Preparation of Reagents:

-

Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 1.0 M solution of urea (CH₄N₂O) in deionized water.

-

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a condenser and a mechanical stirrer, add the cerium(III) nitrate solution.

-

Add the urea solution to the flask, ensuring the molar ratio of urea to Ce³⁺ is at least 10:1.

-

-

Precipitation:

-

Heat the mixture to 90-95°C with vigorous stirring. Maintain this temperature for 4-6 hours. A white precipitate of cerium carbonate will form.

-

-

Isolation and Purification:

-

Allow the suspension to cool to room temperature.

-

Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Wash the precipitate repeatedly with deionized water and then with ethanol to remove unreacted reagents and byproducts. This is a critical step to ensure purity.

-

Dry the resulting white powder in an oven at 60-80°C for 12 hours.[3]

-

Workflow: Homogeneous Precipitation

Caption: Workflow for homogeneous precipitation of cerium carbonate nanoparticles.

Hydrothermal Synthesis: The Path to High Crystallinity

Hydrothermal synthesis involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water. This method is exceptionally effective for producing highly crystalline nanoparticles with well-defined morphologies.

Causality and Scientific Rationale: The elevated temperature and pressure inside the autoclave increase the solubility of the reactants and the kinetic energy of the system.[5] This environment promotes a dissolution-recrystallization process, which allows for the correction of defects in the crystal lattice and encourages the growth of thermodynamically stable, highly crystalline phases.[7] In this context, urea is also frequently used, but its hydrolysis is significantly accelerated by the high temperatures.[8] The product of hydrothermal synthesis is often a hydrated or hydroxide form, such as cerium carbonate hydroxide (CeCO₃OH), which serves as an excellent precursor to ceria.[5][8][9]

Key Experimental Parameters and Their Influence

| Parameter | Influence on Nanoparticle Properties | Rationale |

| Temperature & Pressure | Primary drivers of crystallinity and phase formation. | Higher temperatures increase reaction rates and favor the formation of more stable, crystalline phases. The autogenous pressure prevents the solvent from boiling away. |

| Reaction Time | Affects crystal growth and morphology. | Longer durations allow for more complete crystal growth and potential morphological evolution via Ostwald ripening.[7] |

| pH of the Precursor Solution | Influences the final product phase and morphology. | The pH dictates the species present in the solution and can direct the formation of oxides, hydroxides, or carbonate hydroxides. |

| Additives/Surfactants | Can direct the morphology of the final particles. | Capping agents like cetyltrimethylammonium bromide (CTAB) can preferentially adsorb to certain crystal faces, inhibiting growth in that direction and promoting anisotropic shapes like rods or plates.[8] |

Experimental Protocol: Hydrothermal Synthesis of CeCO₃OH Nanostructures

-

Preparation of Reagents:

-

Dissolve cerium(III) nitrate hexahydrate and urea in deionized water. A common molar ratio is 1:4 (Ce³⁺:urea).[8]

-

If a directing agent is used, dissolve CTAB in the same solution.

-

-

Reaction Setup:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The fill volume should not exceed 80% of the total volume to ensure safety.

-

-

Hydrothermal Treatment:

-

Seal the autoclave tightly and place it in an oven.

-

Heat to a specified temperature (e.g., 180°C) and maintain for a set duration (e.g., 12-24 hours).[8]

-

-

Isolation and Purification:

Workflow: Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of cerium carbonate hydroxide.

Reverse Micelle Synthesis: The Path to Size Control

The reverse micelle, or water-in-oil microemulsion, method offers unparalleled control over nanoparticle size. It utilizes surfactant molecules to create nanometer-sized water droplets dispersed within a continuous oil phase. These aqueous droplets serve as discrete "nanoreactors."

Causality and Scientific Rationale: The size of the nanoparticles is physically constrained by the size of the aqueous micellar cores.[10] The size of these cores is primarily determined by the molar ratio of water to surfactant (Wo).[11] The synthesis proceeds by preparing two separate microemulsion systems: one containing the cerium salt in its aqueous cores, and the other containing the precipitating agent (e.g., ammonium carbonate). When these two microemulsions are mixed, the micelles constantly collide, fuse, and break apart. This dynamic exchange allows the reactants to meet within a confined space, initiating nucleation and precipitation. The growth of the particle is arrested once it fills the volume of the nanoreactor, resulting in nanoparticles with a very narrow size distribution.[10][11]

Key Experimental Parameters and Their Influence

| Parameter | Influence on Nanoparticle Properties | Rationale |

| Water-to-Surfactant Ratio (Wo) | The primary determinant of nanoparticle size. | A higher Wo value corresponds to larger aqueous cores and, consequently, larger nanoparticles. This relationship allows for the precise tuning of particle size.[11] |

| Surfactant/Co-surfactant | Stabilizes the microemulsion. | Cationic surfactants like CTAB are common. A co-surfactant, such as 1-butanol, is often required to increase the flexibility of the surfactant film and facilitate micellar exchange.[11] |

| Oil Phase | The continuous medium. | Nonpolar solvents like n-octane or hexane are typically used as the continuous phase.[10] |

| Reactant Concentration | Can influence the number of particles per micelle. | The concentration must be controlled to ensure that precipitation occurs within the micelles rather than in the bulk solution. |

Experimental Protocol: Reverse Micelle Synthesis

-

Preparation of Microemulsion A:

-

Prepare a solution of CTAB (surfactant) and 1-butanol (co-surfactant) in n-octane (oil phase).

-

Add an aqueous solution of Ce(NO₃)₃ to this mixture and stir until a clear, stable microemulsion forms.

-

-

Preparation of Microemulsion B:

-

Separately, prepare an identical surfactant/co-surfactant/oil phase solution.

-

Add an aqueous solution of the precipitating agent (e.g., (NH₄)₂CO₃) to form a second clear microemulsion.

-

-

Reaction:

-

Add Microemulsion B dropwise to Microemulsion A under vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature to ensure complete precipitation.

-

-

Isolation and Purification:

-

Destabilize the microemulsion by adding a polar solvent like acetone or ethanol. This will cause the nanoparticles to precipitate.

-

Collect the precipitate by centrifugation.

-

Wash the product extensively with ethanol and/or methanol to remove the oil and surfactant.

-

Dry the final powder under vacuum.[11]

-

Workflow: Reverse Micelle Synthesis

Caption: Conceptual workflow for size-controlled reverse micelle synthesis.

Self-Validating Systems: Essential Post-Synthesis Characterization

The synthesis of nanoparticles is incomplete without rigorous characterization to validate the outcome. These analyses confirm the identity, purity, size, and morphology of the product, ensuring reproducibility and providing the data needed to understand its potential applications.

-

X-ray Diffraction (XRD): This is the primary technique for confirming the crystalline phase and purity of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystal structure, allowing for the identification of phases like Ce₂(CO₃)₃·8H₂O or CeCO₃OH.[8][12] The breadth of the diffraction peaks can also be used to estimate the average crystallite size via the Scherrer equation.

-

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the nanoparticles.[12] SEM provides information on the surface morphology, size, and aggregation state of the particle ensembles, while TEM offers higher resolution images of individual particles, revealing their precise size, shape, and internal structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the sample. For cerium carbonate, it will show characteristic absorption bands corresponding to the vibrations of the carbonate (CO₃²⁻) group, as well as hydroxyl (-OH) and water (H₂O) groups if applicable.[8] It is also a valuable tool for confirming the removal of organic precursors or surfactants after washing.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For cerium carbonate hydrates, TGA reveals the temperatures at which water is lost and at which the carbonate decomposes to form cerium oxide. This information is crucial for determining the appropriate calcination temperature needed to convert the precursor into the desired cerium oxide phase.[5]

From Precursor to Product: The Role of Calcination

As mentioned, this compound is often an intermediate. The final step to obtain catalytically active ceria (CeO₂) is typically calcination—a high-temperature heat treatment in the presence of air. This process decomposes the carbonate and oxidizes the cerium from the +3 to the +4 state.

2Ce₂(CO₃)₃ (s) + 3O₂ (g) → 4CeO₂ (s) + 6CO₂ (g)

A key advantage of the precursor approach is that the morphology of the carbonate particles can be largely retained in the final oxide product, although some shrinkage and formation of porosity may occur.[4][5] TGA is used to determine the optimal calcination temperature, which is typically in the range of 300-600°C.

Conclusion and Future Outlook

The is a field of precision and control. By understanding the fundamental principles behind methods like homogeneous precipitation, hydrothermal synthesis, and reverse micelle encapsulation, researchers can strategically select and optimize a protocol to achieve nanoparticles with desired characteristics. Homogeneous precipitation offers uniformity, hydrothermal methods yield high crystallinity, and reverse micelles provide unparalleled size control. For professionals in drug development, mastering these synthesis techniques is the first step toward creating next-generation ceria-based nanotherapeutics, where precisely engineered particles can act as potent redox modulators and targeted delivery vehicles, opening new frontiers in medicine.[13][14]

References

-

Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. (2016). Superficies y vacío, 29(4), 98-102. Available at: [Link]

- CN113120940A - Spherical cerium carbonate and synthesis method of cerium oxide. (2021). Google Patents.

-

Singh, R., & Nalwa, H. S. (2021). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. Nanomaterials, 11(11), 2844. Available at: [Link]

-

Dahle, J. T., & Arai, Y. (2015). Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications. Inorganics, 3(2), 195-212. Available at: [Link]

-

Kim, D., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25686–25696. Available at: [Link]

-

Hydrothermal synthesis of triangular CeCO₃OH particles and photoluminescence properties. (2014). Journal of the Korean Physical Society, 65, 863–867. Available at: [Link]

-

Precipitation of Cerium Oxide nanoparticles by SAS process. (2021). Chemical Engineering Transactions, 86, 1219-1224. Available at: [Link]

-

Kim, D., et al. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25686–25696. Available at: [Link]

-

Rzigalinski, B. A., & Carfagna, M. A. (2020). Cerium Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications. Antioxidants, 9(8), 661. Available at: [Link]

-

Synthesis and Characterization of Nano Cerium Oxide Using Hydrothermal Technique. (2015). International Journal of ChemTech Research, 8(12), 291-298. Available at: [Link]

-

Cerium carbonate hydroxide and ceria micro/nanostructures: Synthesis, characterization and electrochemical properties of CeCO3OH. (2016). Ceramics International, 42(14), 15998-16004. Available at: [Link]

-

Fig.1S Detail SEM of synthesized CeO2 at different temperature. (n.d.). ResearchGate. Available at: [Link]

-

Solventless synthesis of cerium oxide nanoparticles and their application in UV protective clear coatings. (2020). RSC Advances, 10(25), 14856-14864. Available at: [Link]

-

Reverse Micellar Synthesis of Cerium Oxide Nanoparticles. (2005). Materials Letters, 59(22), 2863-2866. Available at: [Link]

-

Urea and Surfactant assisted Hydrothermal Growth of Ceria Nanoparticles. (2020). Journal of Physics and Chemistry of Solids, 141, 109406. Available at: [Link]

-

Das, S., et al. (2013). Cerium oxide nanoparticles: green synthesis and biological applications. Journal of Materials Chemistry B, 1(42), 5767-5780. Available at: [Link]

-

Abuid, N. J., et al. (2020). Biomedical applications of cerium oxide nanoparticles: a potent redox modulator and drug delivery agent. Expert Opinion on Drug Delivery, 17(5), 605-618. Available at: [Link]

-

Hydrothermal synthesis of CeO2 nano-particles. (2002). Materials Letters, 56(1-2), 101-106. Available at: [Link]

-

Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio. (2022). Gels, 8(11), 740. Available at: [Link]

-

Role of Cerium Oxide Nanoparticles in Medical Applications. (2024). Unique Scientific Publishers. Available at: [Link]

-

Urea assisted ceria nanocubes for efficient removal of malachite green organic dye from aqueous system. (2020). Scientific Reports, 10(1), 1-13. Available at: [Link]

-

The Role of Urea on the Hydrothermal Synthesis of Boehmite Nanoarchitectures. (2011). International Journal of Nanoscience and Nanotechnology, 7(1), 15-20. Available at: [Link]

-

Reverse micellar synthesis of cerium oxide nanoparticles. (2005). Oak Ridge National Laboratory. Available at: [Link]

-

The Advances of Ceria Nanoparticles for Biomedical Applications in Orthopaedics. (2020). Journal of Experimental Orthopaedics, 7(1), 71. Available at: [Link]

-

Synthesis and characterization of nanoceria for electrochemical sensing applications. (2021). In Nanomaterials for Electrochemical Sensors and Biosensors. Elsevier. Available at: [Link]

-

Eco-Friendly Synthesis of Cerium Oxide Nanoparticles from Lycium cooperi. (2023). Molecules, 28(14), 5396. Available at: [Link]

-

Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells. (2022). ACS Omega, 7(5), 4446-4456. Available at: [Link]

-

Reverse Micelle Synthesis of Rhodium Nanoparticles. (2007). Langmuir, 23(10), 5777-5781. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cerium oxide nanoparticles: green synthesis and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. researchgate.net [researchgate.net]

- 9. html.rhhz.net [html.rhhz.net]

- 10. researchgate.net [researchgate.net]

- 11. impact.ornl.gov [impact.ornl.gov]

- 12. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]

- 13. researchgate.net [researchgate.net]

- 14. uniquescientificpublishers.com [uniquescientificpublishers.com]

A-Z Guide to Thermal Decomposition of Cerium(III) Carbonate Under Inert Atmosphere: Mechanisms, Protocols, and Product Characterization

Abstract

The thermal decomposition of cerium(III) carbonate (Ce₂(CO₃)₃) is a critical pathway for the synthesis of cerium oxides, materials with vast applications in catalysis, fuel cells, and nanomedicine. Controlling the decomposition atmosphere is paramount to tailoring the final oxide's stoichiometry and properties. This technical guide provides an in-depth exploration of the thermal decomposition of this compound under an inert atmosphere (e.g., nitrogen or argon). It delineates the multi-step decomposition mechanism, from initial dehydration to the formation of oxycarbonate intermediates and the final non-stoichiometric cerium oxide. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices, offers a field-proven, self-validating protocol for thermogravimetric analysis, and presents data in a clear, actionable format for researchers, scientists, and drug development professionals.

Introduction: The Significance of Controlled Decomposition

Cerium oxides are cornerstone materials in modern technology, largely due to the unique redox chemistry of cerium, which readily cycles between the +3 and +4 oxidation states. While cerium(IV) oxide (CeO₂, ceria) is the most stable oxide in air, the synthesis of cerium(III) oxide (Ce₂O₃) or non-stoichiometric oxides (CeO₂-x) is often desired for specific catalytic or biomedical applications. The precursor route, involving the thermal decomposition of salts like this compound, is a widely adopted synthesis method.

The choice of atmosphere during this decomposition is a critical control parameter. Decomposition in an oxidizing atmosphere (e.g., air or oxygen) typically leads to the direct formation of CeO₂. However, conducting the decomposition under an inert atmosphere, such as nitrogen or argon, is a strategic choice to limit the oxidation of Ce³⁺ to Ce⁴⁺. This guide focuses exclusively on the latter, providing a comprehensive understanding of the complex physicochemical transformations that occur and how to meticulously study them.

The Multi-Step Decomposition Pathway

The thermal decomposition of hydrated this compound in an inert atmosphere is not a single-step event but a sequence of overlapping processes. The pathway is more complex than in an oxidizing atmosphere, with the final product's nature being highly sensitive to temperature and the purity of the inert gas.[1]

The generally accepted stages are:

-

Dehydration: The process begins with the loss of physically adsorbed and crystalline water. This typically occurs at relatively low temperatures, generally below 200°C.[2]

-

Formation of Anhydrous Carbonate: Following dehydration, the anhydrous this compound, Ce₂(CO₃)₃, is formed.

-

Decomposition to Oxycarbonate: The anhydrous carbonate then decomposes, losing carbon dioxide to form an intermediate cerium oxycarbonate species, often of the form Ce₂O(CO₃)₂.[3] This step represents a significant mass loss.

-

Final Decomposition to Oxide: The oxycarbonate intermediate further decomposes at higher temperatures. In a perfectly inert atmosphere, this would ideally yield cerium(III) oxide (Ce₂O₃). However, the CO₂ evolved during decomposition can act as a mild oxidant at elevated temperatures. Furthermore, Ce(III) itself can reduce the evolved CO₂ to carbon monoxide (CO) and elemental carbon.[1] This often results in a non-stoichiometric oxide, CeO₂-x, as the final solid product.[1]

The following diagram illustrates this sequential decomposition process.

Quantitative Analysis: Decomposition Stages and Mass Loss

Thermogravimetric analysis (TGA) is the primary technique for studying this process. A typical TGA curve shows distinct mass loss steps corresponding to the decomposition stages. The following table summarizes the expected data from a TGA experiment performed on this compound hydrate (assuming the common octahydrate form, Ce₂(CO₃)₃·8H₂O, for calculation).

| Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Experimental Observations |

| 1 | ~50 - 200 | Dehydration: Loss of 8 H₂O | 23.8% | A significant, often broad, mass loss step corresponding to the removal of water.[2] |

| 2 | ~200 - 400 | Initial Decarbonation: Formation of Oxycarbonate | 7.3% | A sharp mass loss due to the release of one mole of CO₂.[2] |

| 3 | > 400 | Final Decomposition: Formation of Oxide | 14.6% | A further mass loss step. In an inert atmosphere, this step is often shifted to higher temperatures compared to decomposition in air.[1] |

Causality Insight: The shift of the final decomposition to higher temperatures under an inert atmosphere is a key indicator.[1] In air, the exothermic oxidation of Ce³⁺ to Ce⁴⁺ provides a thermodynamic driving force that facilitates the breakdown of the carbonate structure at lower temperatures. In the absence of this external oxidant, more thermal energy is required to break the remaining carbonate bonds.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a robust, self-validating methodology for analyzing the thermal decomposition of this compound using a standard TGA instrument.

4.1. Objective To quantitatively determine the decomposition stages, temperature ranges, and mass loss of a this compound sample under a controlled inert nitrogen atmosphere.

4.2. Materials and Equipment

-

Sample: this compound hydrate powder (Ce₂(CO₃)₃·nH₂O).

-

Instrument: Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

-

Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles. Alumina is a cost-effective and inert choice for this analysis.

-

Purge Gas: High-purity nitrogen (N₂) or argon (Ar), >99.99% purity.

4.3. Step-by-Step Methodology

-

Instrument Preparation & Calibration:

-

Turn on the TGA and the gas supply.

-

Perform temperature and mass calibrations as per the manufacturer's guidelines. This is a critical step for data trustworthiness. Use certified reference materials.

-

Run a blank (empty crucible) experiment using the same temperature program to obtain a baseline for subtraction. This corrects for instrumental drift and buoyancy effects.

-

-

Sample Preparation:

-

Place an empty, clean alumina crucible onto the TGA balance.

-

Tare the balance.

-

Carefully add 5-10 mg of the this compound powder into the crucible.

-

Causality Insight: A small sample mass is crucial. It minimizes thermal gradients within the sample and ensures that evolved gases can escape easily, preventing localized pressure buildup that can alter the decomposition kinetics.[4] A powder with a high surface area will generally decompose at lower temperatures than a dense bulk material.[5]

-

-

TGA Program Execution:

-

Place the crucible into the TGA furnace.

-

Seal the furnace and begin purging with nitrogen at a constant flow rate of 50-100 mL/min. Purge for at least 30 minutes before starting the heating program to ensure the complete removal of air.

-

Causality Insight: A consistent and sufficient gas flow rate is essential to sweep away the evolved H₂O and CO₂. If these product gases are not removed efficiently, they can establish a local partial pressure that can inhibit or even reverse the decomposition reactions, shifting them to higher temperatures.

-

Program the TGA with the following parameters:

-

Initial Temperature: Ambient (~25°C)

-

Heating Rate: 10 °C/min

-

Final Temperature: 900°C

-

Atmosphere: Nitrogen, 100 mL/min

-

-

Causality Insight: A heating rate of 10 °C/min is a standard choice that provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better separation of overlapping steps, while faster rates can shift events to higher temperatures.[5]

-

Start the experiment and record mass as a function of temperature and time.

-

-

Data Analysis:

-

Subtract the blank baseline from the sample data.

-

Plot the percentage mass loss vs. temperature (TGA curve).

-

Plot the first derivative of the TGA curve (DTG curve). The peaks in the DTG curve correspond to the points of maximum decomposition rate for each step.

-

Determine the onset and end temperatures and the percentage mass loss for each distinct step.

-

Compare the experimental mass loss with the theoretical values calculated based on the proposed chemical reactions.

-

The following diagram outlines this experimental workflow.

Characterization of the Final Product

While TGA provides quantitative data on the decomposition process, other techniques are necessary to confirm the identity and properties of the final solid product.

-

X-ray Diffraction (XRD): This is the most definitive technique for identifying the crystalline phases present in the final product. By comparing the resulting diffraction pattern to standard databases, one can confirm whether the product is CeO₂, Ce₂O₃, or a mixture of phases. The presence of broad peaks can indicate a nanocrystalline material.

-

Scanning Electron Microscopy (SEM): SEM analysis reveals the morphology and particle size of the resulting oxide powder. Often, the final oxide particles will be pseudomorphs of the initial carbonate precursor crystals, meaning they retain the overall shape but are composed of smaller, aggregated nanocrystallites.[2]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the oxidation states of cerium (Ce³⁺ and Ce⁴⁺) on the surface of the final product, providing direct evidence for the formation of a non-stoichiometric oxide.

Conclusion

The thermal decomposition of this compound under an inert atmosphere is a nuanced process that provides a valuable route to synthesizing reduced or non-stoichiometric cerium oxides. A successful investigation hinges on a deep understanding of the multi-step mechanism involving dehydration and oxycarbonate intermediates, coupled with meticulous experimental execution. By employing a robust TGA protocol and complementary characterization techniques like XRD and SEM, researchers can precisely control and validate the synthesis of tailored cerium oxide materials for advanced applications. This guide provides the foundational knowledge and practical framework necessary to achieve reproducible and reliable results in this critical area of materials science.

References

-

Olah, G. A., & Molnár, Á. (1994). Thermal decomposition of pure and rhodium impregnated this compound hydrate in different atmospheres. Catalysis Letters, 24(1-2), 95-105. [Link]

-

Strydom, C. A., & van Vuuren, C. P. J. (1993). The thermal decomposition of cerium(III) nitrate. Thermochimica Acta, 218, 249-256. [Link]

-

Kim, J. H., Lee, S. H., & Kim, C. S. (2021). Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent. ACS Omega, 6(39), 25687–25697. [Link]

-

Savin, V. D., Sobolev, V. N., Eremenko, Z. V., & Grigor'eva, Z. M. (1985). Thermochemical investigations of cerium carbonate decomposition. Zhurnal Fizicheskoi Khimii, 59(3), 571-575. [Link]

-

Sukumaran, V., & Anilkumar, G. (2017). Synthesis, Characterization and Thermal Decomposition Kinetics of Cerium Oxalate Rods. Devagiri Journal of Science, 2(1), 118-120. [Link]

-

NETZSCH-Gerätebau GmbH. (2013). Influence of the Atmosphere and Sample Shape on TGA Tests Results. [Link]

-

Grivel, J. C., Suarez Guevara, M. J., Zhao, Y., Tang, X., Pallewatta, P. G. A. P., Bednarčík, J., & Abrahamsen, A. B. (2017). Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon. Journal of Thermal Analysis and Calorimetry, 130(1), 227-238. [Link]

-

Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science, 25(3), 777-782. [Link]

-

Stern, K. H., & Weise, E. L. (1966). High Temperature Properties and Decomposition of Inorganic Salts Part 1. Carbonates. National Standard Reference Data Series, National Bureau of Standards, 7. [Link]

-

Knyazev, A. V., & Smirnova, N. N. (2012). Nanocrystalline cerium oxide prepared from carbonate precursor and its ability to breakdown biologically relevant organophosphat. Materials Science and Engineering: C, 32(6), 1541-1546. [Link]

-

Baux, C., D'Astorg, S., & Gavarri, J. R. (2009). From cerium oxycarbonate to nanostructured ceria: Relations between synthesis, thermal process and morphologies. Journal of Solid State Chemistry, 182(5), 1144-1149. [Link]

Sources

An In-depth Technical Guide to Cerous Carbonate: Properties, Synthesis, and Applications

Introduction to Cerium(III) Carbonate

This compound, also known as cerous carbonate, is an inorganic salt with the chemical formula Ce₂(CO₃)₃.[1] It is a key member of the rare earth carbonate family and serves as a critical precursor in the synthesis of various advanced cerium compounds, most notably cerium(IV) oxide (CeO₂), a material with extensive applications in catalysis, ceramics, and nanotechnology.[2] This guide provides a comprehensive overview of cerous carbonate for researchers, scientists, and drug development professionals, delving into its fundamental chemical and physical properties, synthesis methodologies, and diverse applications, including its emerging role in the biomedical field.

Chemical Identity and Physicochemical Properties

Cerous carbonate is typically a white or slightly beige, odorless powder.[2][3] It is practically insoluble in water but readily dissolves in dilute mineral acids, a reaction that produces carbon dioxide gas.[2][4][5] The compound is most commonly available in its hydrated form, denoted as Ce₂(CO₃)₃·xH₂O, where the number of water molecules can vary.[6][7]

Table 1: Core Chemical and Physical Properties of Cerous Carbonate

| Property | Value | Source(s) |

| Chemical Formula | Ce₂(CO₃)₃ (anhydrous) | [1][2] |

| Ce₂(CO₃)₃·xH₂O (hydrated) | [6][7] | |

| Molecular Weight | 460.26 g/mol (anhydrous basis) | [1][2][7][8] |

| IUPAC Name | This compound | [1] |

| Synonyms | Cerous carbonate, Dicerium tricarbonate | [1][8] |

| Appearance | White or slightly beige solid/powder | [2][3] |

| Solubility in Water | Insoluble / Negligible | [1][6][9] |

| Melting Point | Decomposes at ~500 °C (932 °F) | [1] |

| CAS Number | 537-01-9 (anhydrous) | [1][8] |

| 54451-25-1 (hydrated) | [7][9][10] |

Synthesis Methodologies for Cerous Carbonate

The synthesis of cerous carbonate is pivotal for controlling the physicochemical properties of the final product, which in turn dictates its performance in various applications. Methods range from traditional aqueous precipitation to more advanced non-aqueous techniques that offer greater control over particle morphology and size.

Conventional Aqueous Precipitation

The most common industrial method involves the precipitation of a soluble cerium(III) salt, such as cerium(III) chloride or nitrate, with an alkali metal carbonate (e.g., sodium carbonate) in an aqueous solution. While straightforward, this method can lead to less control over particle size and morphology.

Homogeneous Precipitation in a Non-Aqueous Medium

A more refined approach is homogeneous precipitation, which allows for the slow generation of carbonate ions, leading to controlled particle growth.[2] This technique can yield well-defined nanostructures, which is highly desirable for catalytic and biomedical applications.[2] One such method utilizes the decomposition of 1,1'-carbonyldiimidazole (CDI) in a non-aqueous solvent like acetone to provide a controlled release of CO₂, which then forms carbonate ions for precipitation.[2]

Experimental Protocol: Homogeneous Precipitation of Cerous Carbonate Nanoplates

This protocol describes a laboratory-scale synthesis adapted from modern methodologies for producing cerous carbonate with controlled morphology.[2]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

1,1'-Carbonyldiimidazole (CDI)

-

Acetone (anhydrous)

-

Deionized water

-

Ethanol

Procedure:

-

Solution Preparation: Prepare a solution of cerium(III) nitrate hexahydrate in acetone. In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (CDI) in acetone.

-

Precipitation: Slowly add the CDI solution to the cerium nitrate solution under vigorous stirring at room temperature. The CDI will hydrolyze with residual water to slowly release CO₂, leading to the gradual precipitation of cerous carbonate.

-

Aging: Allow the resulting suspension to stir for several hours to ensure complete reaction and particle growth.

-

Isolation: Centrifuge the suspension to collect the white precipitate.

-

Washing: Wash the precipitate sequentially with deionized water and ethanol to remove unreacted precursors and byproducts. Repeat the washing steps three times.

-

Drying: Dry the final product in a vacuum oven at 60°C overnight.

This self-validating protocol ensures high purity by using volatile solvents and byproducts that are easily removed during the washing and drying stages. The slow, controlled precipitation minimizes the inclusion of impurities within the crystal lattice.

Key Reactions: Thermal Decomposition

One of the most significant reactions of cerous carbonate is its thermal decomposition (calcination) to produce cerium(IV) oxide (CeO₂).[4] This transformation is fundamental to many of its applications, as CeO₂ is often the desired active material. The decomposition process typically occurs at temperatures between 500-650°C.[2] It is not a simple one-step process but proceeds through the formation of intermediate cerium oxycarbonate species before yielding the final oxide.[11] The Ce³⁺ is oxidized to the more stable Ce⁴⁺ state during this process.[11]

The general reaction pathway can be summarized as: Ce₂(CO₃)₃ → Intermediate Oxycarbonates → Ce₂O₃ → CeO₂[11]

This controlled decomposition is crucial for producing CeO₂ nanomaterials with high surface area and specific structural features, which are retained from the carbonate precursor.[2]

Applications in Research and Industry

The utility of cerous carbonate is broad, stemming from its role as a precursor to ceria (CeO₂) and other cerium compounds.

Table 2: Major Applications of Cerous Carbonate

| Application Area | Description | Rationale / Mechanism | Source(s) |

| Catalysis | A primary precursor for three-way catalytic converters in automotive exhaust systems. | Decomposes to high-surface-area CeO₂, which acts as an oxygen storage component, promoting the conversion of CO, NOx, and hydrocarbons into less harmful gases. | [9][10][12] |

| Glass & Ceramics | Used as a polishing agent for precision optics and as an additive in specialty glasses. | CeO₂, derived from the carbonate, is a highly efficient polishing agent. As an additive, it can decolorize glass or act as a UV absorber. | [4][12] |

| Materials Science | Precursor for synthesizing luminescent materials and phosphors. | The unique optical properties of cerium compounds are leveraged in lighting and display technologies. | [10] |

| Chemical Synthesis | Serves as a starting material for the production of other cerium compounds like cerium chloride. | It is a convenient and water-insoluble cerium source that can be easily converted to other salts. | [4][9] |

Emerging Biomedical and Drug Development Applications

While cerous carbonate itself is not typically used directly in therapies, its derivative, cerium oxide nanoparticles (nanoceria), has garnered significant interest in the biomedical field.[13] Nanoceria exhibits unique redox properties, allowing it to act as a regenerative antioxidant.[13]

-

Antioxidant Therapy: The ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ states allows nanoceria to scavenge reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[13]

-

Drug Delivery: The high surface area of nanoceria makes it a potential candidate for drug delivery platforms.

-

Antimicrobial Agents: Cerium compounds are being explored as potential adjuvants to enhance the efficacy of existing antibiotics against resistant bacterial strains.[13]

The synthesis of these medically relevant nanoparticles often begins with high-purity cerous carbonate as the precursor, where the controlled thermal decomposition is key to achieving the desired particle size and surface chemistry.

Conclusion

Cerous carbonate is a compound of significant scientific and industrial importance. Its well-defined chemical formula (Ce₂(CO₃)₃) and molecular weight (460.26 g/mol ) are foundational to its use in quantitative chemical synthesis. Beyond its traditional roles in catalysis and materials science, its function as a high-purity precursor for nanoceria is opening new frontiers in biomedical research and drug development. A thorough understanding of its synthesis and thermal decomposition behavior is paramount for harnessing its full potential in these advanced applications.

References

- Vertex AI Search.

- Grokipedia. Cerium(III)

- PubChem.

- AEM REE.

- Zegen Advanced Materials.

- ChemicalBook.

- Sigma-Aldrich. Cerium(III)

- American Elements.

- Wikipedia. Cerium(III)

- AEM REE. Cerium(III)

- PubChem.

- Sigma-Aldrich. Cerium(III)

- LookChem.

- PMC.

- Coherent Market Insights. This compound hydrate CAS 54451-25-1 Market Size, Share, Growth.

- ResearchGate. Thermal behavior and decomposition of cerium(III)

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. aemree.com [aemree.com]

- 4. americanelements.com [americanelements.com]

- 5. Cas 537-01-9,CEROUS CARBONATE | lookchem [lookchem.com]

- 6. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]

- 7. 碳酸铈(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cerous carbonate | C3Ce2O9 | CID 160516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aemree.com [aemree.com]

- 10. zegmetal.com [zegmetal.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound hydrate CAS 54451-25-1 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 13. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cerium(III) Carbonate (Ce₂(CO₃)₃)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of Cerium(III) Carbonate (Ce₂(CO₃)₃). Often utilized in its hydrated form, Ce₂(CO₃)₃·xH₂O, this compound is a cornerstone precursor material in the synthesis of high-purity cerium oxides and other advanced cerium-based materials. This document moves beyond a simple recitation of properties to explore the nuanced complexities of its crystalline nature, the critical influence of atmospheric conditions on its thermal decomposition, and the causality behind established synthesis and characterization protocols. It is intended for researchers, material scientists, and professionals in drug development who require a detailed and practical understanding of this versatile rare earth compound.

Introduction and Nomenclature

This compound is an inorganic salt with the chemical formula Ce₂(CO₃)₃.[1] In practice, it is almost exclusively supplied and handled as a hydrate, denoted as Ce₂(CO₃)₃·xH₂O, a white, odorless powder.[2][3] Its primary industrial and scientific value lies in its role as a stable, easily handled intermediate that can be converted into other cerium compounds, most notably cerium(IV) oxide (CeO₂ or ceria), through thermal decomposition (calcination).[2][4][5] Ceria is a material of immense technological importance, with applications in catalysis, polishing agents, ceramics, and UV shielding.[2][5][6]

Understanding the properties of the carbonate precursor is therefore paramount to controlling the final properties of the derived ceria. As this guide will detail, commercial "this compound" is often not a single, pure phase but a mixture of hydrated carbonates, oxycarbonates, or carbonate hydroxides, a critical consideration for stoichiometric calculations in synthesis.[4][7][8]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Cerous Carbonate, Dicerium Tricarbonate[3][5][6] |

| Chemical Formula | Ce₂(CO₃)₃ (anhydrous) / Ce₂(CO₃)₃·xH₂O (hydrated) |

| CAS Number | 537-01-9 (anhydrous), 54451-25-1 (hydrated)[3][6][9] |

| Molecular Weight | 460.26 g/mol (anhydrous basis)[2] |

| EC Number | 208-655-6[3][6] |

Physical Properties

The physical characteristics of this compound are foundational to its handling, storage, and processing.

| Property | Description |

| Appearance | White, odorless powder or crystalline solid.[2][3][9][10] |

| Solubility | Insoluble in water.[9][10][11] A reported value is approximately 0.00259 g/L at 20°C.[2][12] |

| Soluble in dilute mineral acids.[2][10][11] | |

| Melting Point | Decomposes upon heating. One source indicates a melting point >400 °C, though decomposition typically begins before this.[12] |

| Density | Not consistently reported due to variability in hydration and crystal form. |

The Crystallographic Complexity of Commercial this compound

A crucial insight for any researcher is that commercially sourced this compound hydrate is rarely a single, stoichiometrically pure compound. This has significant implications for calculating molar quantities and predicting decomposition behavior. Synchrotron powder X-ray diffraction studies have revealed that these materials are often multi-phasic.[7][8]

The common constituents include:

-

This compound Hydrate (Ce₂(CO₃)₃·8H₂O): A defined hydrated crystalline phase.[4][8]

-

This compound Hydroxide (CeCO₃OH): An orthorhombic phase often found as a major component.[7][8]

-

Cerium Oxycarbonate (Ce₂(CO₃)₂O·H₂O): Another potential phase depending on the synthesis conditions.[4]

-

Cerium(IV) Oxide (CeO₂): Surprisingly, a significant fraction of the precursor material can already be in the oxidized, cubic CeO₂ form.[7]

This inherent heterogeneity underscores the necessity of analytical characterization, such as XRD, prior to use in any precise synthetic application.

Caption: Typical phase composition of commercial this compound.

Chemical Properties and Reactivity

General Reactivity and Stability

This compound is stable under standard ambient storage conditions, though it should be protected from moisture to prevent changes in its hydration state.[3] Its most characteristic chemical reaction is its behavior as a carbonate salt.

-

Reaction with Acids: It readily reacts with dilute strong acids, such as HCl or H₂SO₄, to produce a cerium(III) salt, water, and carbon dioxide gas.[5][13] This effervescence is a simple qualitative test for its carbonate nature.

-

Ce₂(CO₃)₃(s) + 6 HCl(aq) → 2 CeCl₃(aq) + 3 H₂O(l) + 3 CO₂(g)

-

-

Incompatibilities: The material should be kept away from strong oxidizing agents and strong acids.[3][14]

Thermal Decomposition: A Pathway to Ceria (CeO₂)

The most significant chemical property of Ce₂(CO₃)₃ is its thermal decomposition to cerium oxide, a process central to materials synthesis. The pathway of this decomposition is not monolithic; it is critically dependent on the surrounding atmosphere.[15]

Causality of Atmospheric Influence: The stability of the Ce³⁺ oxidation state relative to Ce⁴⁺ is a function of temperature and oxygen partial pressure. In an oxygen-rich environment, the oxidation of Ce³⁺ to Ce⁴⁺ is thermodynamically favored at the temperatures where the carbonate lattice breaks down. In an inert or reducing atmosphere, this driving force is absent, leading to different intermediate products and higher decomposition temperatures.

-

Oxidizing Atmosphere (e.g., Air, O₂): The decomposition is a relatively direct, two-step process.[15]

-

Step 1 (Dehydration): Water of hydration is lost at lower temperatures (~100-200°C).

-

Step 2 (Decomposition & Oxidation): The anhydrous carbonate decomposes, and Ce³⁺ is simultaneously oxidized to Ce⁴⁺, releasing CO₂ and forming crystalline CeO₂. This process is typically complete by ~500-650°C.[2]

-

-

Inert or Reducing Atmosphere (e.g., Argon, Helium, H₂): The process is more complex.[15]

-

Step 1 (Dehydration): Similar to the oxidizing case.

-

Step 2 (Decomposition): The decomposition to an oxide occurs at a higher temperature compared to in air.

-

Step 3 (Carbon Reduction): A portion of the evolved CO₂ can be reduced by the remaining Ce³⁺ (which acts as a reductant at these temperatures) to form carbon monoxide (CO) and even elemental carbon. The final solid product is often a non-stoichiometric oxide, CeO₂-x.[15]

-

Caption: Thermal decomposition pathways of Ce₂(CO₃)₃·xH₂O under different atmospheres.

Synthesis and Characterization Protocols

A robust experimental design relies on validated protocols. The following sections provide step-by-step methodologies for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis by Aqueous Precipitation

This is a standard, reliable method for producing Ce₂(CO₃)₃·xH₂O in a laboratory setting.

Principle: Cerium(III) ions are precipitated from a soluble salt solution by the addition of a carbonate source. The insolubility of cerium carbonate drives the reaction to completion.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M solution of Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.2 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.

-

-

Precipitation:

-

In a beaker with vigorous stirring, slowly add the sodium carbonate solution dropwise to the cerium nitrate solution at room temperature.

-

Causality: Vigorous stirring and slow addition are critical to promote homogeneous nucleation and prevent the formation of large, poorly crystalline agglomerates, leading to a more uniform particle size.

-

A voluminous white precipitate will form immediately.

-

-

Aging:

-

Continue stirring the suspension for 1-2 hours at room temperature. This "aging" step allows for the crystal structure to mature and improve its uniformity.

-

-

Isolation and Washing:

-

Isolate the precipitate by vacuum filtration or centrifugation.

-

Wash the solid product repeatedly with deionized water (3-5 times) to remove residual sodium and nitrate ions.

-

Self-Validation: Continue washing until the conductivity of the filtrate is close to that of pure deionized water, ensuring all soluble impurities have been removed.

-

-

Drying:

-

Dry the final product in an oven at 60-80°C overnight. Higher temperatures should be avoided to prevent premature decomposition.

-

Experimental Protocol: Characterization Workflow

A logical workflow is essential for a comprehensive understanding of the synthesized material.

Principle: This workflow uses complementary techniques to determine the phase composition (XRD), thermal stability (TGA), and morphology (SEM) of the material.

Caption: A logical workflow for the characterization of synthesized this compound.

Methodology:

-

X-Ray Diffraction (XRD):

-

Acquire a powder XRD pattern of the dried sample (e.g., using a Cu Kα source).

-

Compare the resulting diffractogram to reference patterns from databases (e.g., ICSD, PDF) to identify the crystalline phases present (e.g., Ce₂(CO₃)₃·8H₂O, CeCO₃OH).[4][16]

-

Expertise: The presence of broad, low-intensity peaks may indicate an amorphous component or very small crystallites.

-

-

Thermogravimetric Analysis (TGA):

-

Heat a small, known mass of the sample in a TGA instrument from room temperature to ~800°C at a controlled heating rate (e.g., 10°C/min).

-

Run the experiment under both an air and a nitrogen atmosphere to observe the differences in decomposition pathways.

-

Trustworthiness: The final residual mass under air should correspond to the theoretical mass of CeO₂ expected from the starting material's formula, thus validating the sample's stoichiometry.

-

-

Scanning Electron Microscopy (SEM):

-

Mount a small amount of the powder on a stub and coat with a conductive layer (e.g., gold or carbon).

-

Image the sample at various magnifications to observe the primary particle size, state of agglomeration, and overall morphology.

-

Applications and Relevance

While primarily an intermediate, the properties of this compound are directly relevant to its applications.

-

Precursor to Advanced Materials: Its most significant use is in the production of nano- and micro-structured CeO₂. The morphology of the carbonate precursor can be retained after calcination, allowing for the synthesis of CeO₂ with specific shapes.[2][4]

-

Catalysis: Used in the manufacturing of automotive exhaust purification catalysts.[6][9]

-

Glass and Ceramics: Acts as a polishing agent and is used in the manufacturing of optical glass.[5][10]

-

Wastewater Treatment: Cerium-based compounds have shown high efficiency in removing phosphorus from wastewater.[17]

-

Biomedical Research: Cerium compounds are being explored for their antimicrobial properties, potentially as adjuvants to enhance the activity of existing antibiotics.[18]

Safety and Handling

This compound is considered to have low acute toxicity but requires proper handling to mitigate risks associated with fine powders.[3][14]

-

Inhalation: May cause respiratory irritation.[3] Avoid breathing dust by handling in a well-ventilated area or using local exhaust ventilation.[3][19]

-

Eye/Skin Contact: May cause eye and skin irritation.[3] Protective gloves and safety glasses are recommended.[19]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong acids and oxidizers.[3][20]

References

- Vertex AI Search.

- Grokipedia. Cerium(III)

- AEM REE. Cerium(III)

- ESPI Metals.

- MDPI.

- Advanced Refractory Solutions.

- ACS Publications. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles....

- American Elements.

- Chemos GmbH & Co. KG. Safety Data Sheet: Cerium(III)

- PubChem.

- Wikipedia. Cerium(III)

- Thermo Fisher Scientific. Cerium(III)

- CDH Fine Chemical. Cerium (III)

- Guidechem. Cerium(III)

- IUCr Journals. Orthorhombic this compound hydroxide studied by synchrotron powder X-ray diffraction.

- Sigma-Aldrich. Cerium(III)

- Macquarie University Research Portal. Thermal decomposition of pure and rhodium impregnated cerium(III)

- National Center for Biotechnology Information (PMC).

- OSTI.GOV. Orthorhombic this compound hydroxide studied by synchrotron powder X-ray diffraction (Journal Article).

- Pilgaard Elements. Cerium: Chemical reactions.

- ResearchGate. XRD patterns of cerium carbonate (precursor) and cerium oxides annealed....

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Cerium Carbonate - ESPI Metals [espimetals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanelements.com [americanelements.com]

- 6. Cerous carbonate | C3Ce2O9 | CID 160516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. aemree.com [aemree.com]

- 10. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]

- 11. metalmaterialsforsale.com [metalmaterialsforsale.com]

- 12. chemos.de [chemos.de]

- 13. Cerium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 14. guidechem.com [guidechem.com]

- 15. researchers.mq.edu.au [researchers.mq.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Natural Occurrence of Cerium Carbonate Minerals

Introduction: Cerium and the Significance of its Carbonate Mineralogy

Cerium (Ce) is the most abundant of the rare earth elements (REEs), a group of 17 metals crucial for modern technology, from renewable energy systems to consumer electronics.[1] Despite their name, REEs are not necessarily rare in terms of crustal abundance; however, they are seldom found in economically exploitable concentrations. The primary sources of cerium and other light REEs (LREEs) are not native metals but rather specific minerals in which they have been concentrated by geological processes.[2] Among these, carbonate and fluorocarbonate minerals are of paramount importance.

This technical guide provides a comprehensive overview of the natural occurrence of cerium carbonate minerals. We will explore the primary mineral species, the specific geological environments that facilitate their formation, and the underlying geochemical principles that govern their concentration and precipitation. This document is intended for researchers, geoscientists, and professionals in drug development and material science who require a deep understanding of the provenance and geological context of these critical materials.

Part 1: Principal Cerium Carbonate Mineral Groups

Cerium is an essential constituent in numerous carbonate minerals. These minerals are often part of complex solid solution series, where cerium may be substituted by other LREEs like lanthanum (La) and neodymium (Nd). The dominant REE in a specific mineral specimen is indicated by a Levinson modifier, e.g., Bastnäsite-(Ce). There are 26 valid carbonate mineral species containing cerium.[3] The most significant groups are detailed below.

The Bastnäsite Group

The bastnäsite group is arguably the most economically important source of cerium and other LREEs.[4][5] These minerals are fluorocarbonates, with bastnäsite-(Ce) being the most common member.

-

Bastnäsite-(Ce): (Ce, La)CO₃F

-

Hydroxylbastnäsite-(Ce): (Ce, La)CO₃(OH,F)

Bastnäsite is typically honey-yellow to reddish-brown with a vitreous or greasy luster.[4] It forms in a variety of geological settings, making it the most widespread of the REE carbonates.[4][6] The two largest sources of cerium globally are bastnäsite and the phosphate mineral monazite.[4]

The Parisite Group

Parisite is a rarer fluorocarbonate mineral, often found in association with bastnäsite.[7] It is structurally related to bastnäsite but contains calcium.

-

Parisite-(Ce): Ca(Ce,La)₂(CO₃)₃F₂

It typically forms brownish-yellow, acute pyramidal crystals.[7][8] While not as abundant as bastnäsite, parisite can be a significant ore mineral in certain deposits and is valued by mineral collectors.[7][9] Its presence as an inclusion in Colombian emeralds is a key indicator of their origin.[10]

The Ancylite Supergroup

Ancylite group minerals are hydrous/hydroxyl carbonates that contain REEs along with strontium, calcium, or lead.[11][12] They are common accessory minerals in alkaline rocks and carbonatites.[11][12]

-

Ancylite-(Ce): Sr(Ce,La)(CO₃)₂(OH)·H₂O

-

Calcioancylite-(Ce): Ca(Ce,Nd)(CO₃)₂(OH)·H₂O

These minerals typically form as secondary phases resulting from the alteration of other REE minerals or crystallize during late-stage hydrothermal activity.[13]

The Lanthanite Group

The lanthanite group consists of highly hydrated REE carbonates, which are typically formed as secondary minerals through the weathering and oxidation of primary REE-bearing minerals in low-temperature, near-surface environments.[14][15][16]

-

Lanthanite-(Ce): (Ce,La)₂(CO₃)₃·8H₂O

They are characterized by their softness, pearly luster, and perfect micaceous cleavage, a result of their layered crystal structure connected only by weak hydrogen bonds.[17][18] Their formation is indicative of REE mobility under specific weathering conditions.[15]

Data Summary: Key Cerium Carbonate Minerals

| Mineral Group | Representative Species | Chemical Formula | Crystal System | Key Geological Setting |

| Bastnäsite | Bastnäsite-(Ce) | (Ce, La)CO₃F | Hexagonal | Carbonatites, alkaline igneous rocks, hydrothermal veins.[4][5] |

| Parisite | Parisite-(Ce) | Ca(Ce,La)₂(CO₃)₃F₂ | Monoclinic[8] | Carbonatites, alkaline pegmatites, hydrothermal veins.[7][19] |

| Ancylite | Ancylite-(Ce) | Sr(Ce,La)(CO₃)₂(OH)·H₂O | Orthorhombic | Late-stage accessory in alkaline rocks and carbonatites.[12][13][20] |

| Lanthanite | Lanthanite-(Ce) | (Ce,La)₂(CO₃)₃·8H₂O | Orthorhombic | Secondary mineral in weathering zones of REE deposits.[14][15] |

Part 2: Geological Environments and Formation Mechanisms

The concentration of cerium into carbonate minerals is the result of complex geological processes that span from the Earth's mantle to its surface. These environments can be broadly categorized into primary magmatic and secondary hydrothermal/weathering systems.

Primary Deposits: Magmatic Concentration

The most significant global sources of cerium are primary deposits associated with unusual igneous rocks known as carbonatites and alkaline complexes.[5][21][22]

2.1.1 Carbonatites

Carbonatites are rare igneous rocks composed of more than 50% carbonate minerals.[23] They are the world's primary source of REEs and are host to the largest deposits, such as Bayan Obo in China and the Mountain Pass mine in the USA.[4][21]

The formation of REE-rich carbonatites is a multi-stage process:

-

Mantle Source Enrichment: Carbonatite magmas originate from the low-degree partial melting of an enriched, carbonated mantle source. This initial melt is inherently rich in incompatible elements, including LREEs like cerium.[22][24]

-

Magma Ascent and Differentiation: As this magma ascends, it undergoes fractional crystallization. Early crystallizing minerals are poor in REEs, which causes the REEs to become progressively concentrated in the remaining residual melt.[22][24]

-

Liquid Immiscibility: In many alkaline systems, a carbonate-rich melt will separate from a silicate-rich melt, a process akin to oil and water separating. REEs preferentially partition into the carbonatite melt, further enriching it.[22]

-

Precipitation: As the enriched carbonatite magma cools, it eventually becomes saturated in REEs, leading to the crystallization of primary REE carbonate minerals like bastnäsite and parisite.[5]

2.1.2 Alkaline Igneous Rocks

Cerium carbonate minerals also occur in other felsic and alkaline igneous rocks like syenites and granites, though typically in lower concentrations than in carbonatites.[1][25] In these systems, REEs are concentrated during the late stages of magma crystallization, often precipitating in pegmatites or hydrothermal veins associated with the main igneous body.[1]

Secondary Deposits: Remobilization and Precipitation

Primary cerium minerals can be altered by later geological processes, leading to the formation of secondary deposits.

2.2.1 Hydrothermal Systems

Late-stage fluids released from cooling carbonatite or alkaline magmas are rich in REEs, CO₂, fluorine, and other volatiles.[26] These hot, aqueous fluids can travel through fractures in the surrounding rock. As they cool or react with the host rock, the solubility of the REEs decreases, causing the precipitation of cerium carbonates like bastnäsite and parisite in veins.[4] This hydrothermal activity can either form new deposits or further enrich existing primary mineralization.[26]

2.2.2 Weathering and Alteration

In near-surface environments, primary REE minerals are exposed to weathering by meteoric water. This can lead to the breakdown of minerals like bastnäsite or allanite. The released cerium can then be reprecipitated locally under specific pH and redox conditions, often forming highly hydrated secondary minerals like lanthanite-(Ce).[14][15] This process is particularly important in the oxidized zones of carbonatite deposits, which can become enriched in secondary REE minerals.[15]

Part 3: Geochemical Controls on Formation

The formation of cerium carbonate minerals is ultimately controlled by the principles of geochemistry. The transport and precipitation of cerium are highly dependent on the chemical composition of the fluid and the ambient physical conditions.

-

Role of Ligands: In geological fluids, REEs do not exist as simple free ions. They form complexes with ligands, which are ions or molecules that bind to the central metal atom. For cerium, the most important ligands are carbonate (CO₃²⁻), fluoride (F⁻), hydroxide (OH⁻), and chloride (Cl⁻).[26][27] The presence of these ligands, particularly in alkaline fluids, dramatically increases the solubility and mobility of REEs, allowing them to be transported from their source to a site of deposition.[26]

-

Physicochemical Conditions: The stability of these REE-ligand complexes, and thus the precipitation of minerals, is sensitive to changes in temperature, pressure, and pH. A decrease in temperature or pressure, or an increase in pH (making the fluid more alkaline), can cause the complexes to break down, leading to the precipitation of cerium carbonate minerals.

-